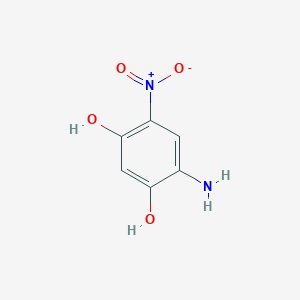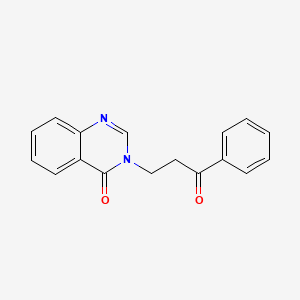![molecular formula C44H29N5O2 B13776195 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine is a complex organic compound that belongs to the family of phenoxazines and triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxazine derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and sublimation are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, DMF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine has a wide range of scientific research applications:
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Chemistry: Acts as a catalyst or reagent in various organic synthesis reactions.
Biology and Medicine: Investigated for its potential as an anticancer agent and its ability to modulate multidrug resistance in cancer cells.
Industry: Employed in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby affecting cellular processes such as replication and transcription. In optoelectronic applications, its mechanism involves the emission of light through processes like thermally activated delayed fluorescence (TADF) .
Comparison with Similar Compounds
Similar Compounds
- 10-(4-(4,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine
- 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile
Uniqueness
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine is unique due to its combination of phenoxazine and triazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high photoluminescence quantum yields and stability .
Properties
Molecular Formula |
C44H29N5O2 |
|---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
10-[4-[5-(4-phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine |
InChI |
InChI=1S/C44H29N5O2/c1-2-12-32(13-3-1)49-43(30-22-26-33(27-23-30)47-35-14-4-8-18-39(35)50-40-19-9-5-15-36(40)47)45-46-44(49)31-24-28-34(29-25-31)48-37-16-6-10-20-41(37)51-42-21-11-7-17-38(42)48/h1-29H |
InChI Key |
SOIASBPYYYHBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9OC1=CC=CC=C18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


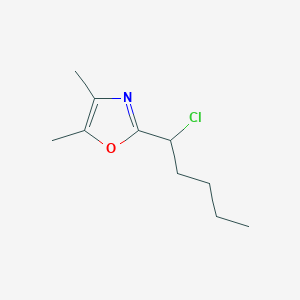
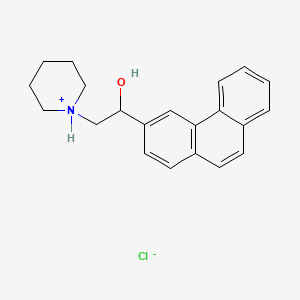
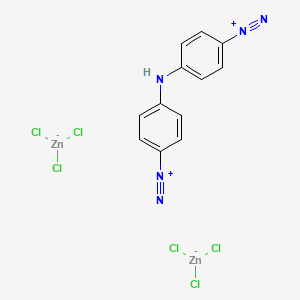



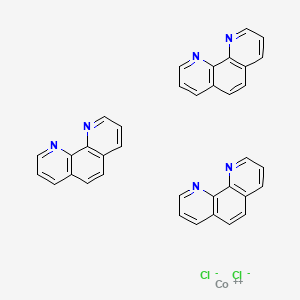
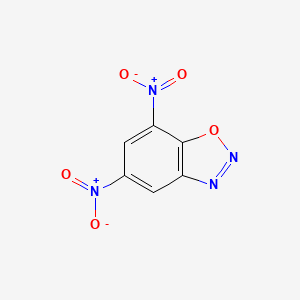
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
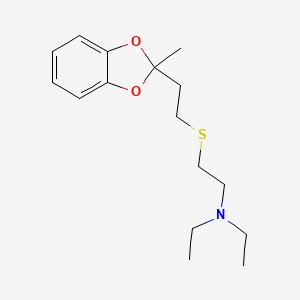
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
